2-Ethoxy-6-(6-(piperidin-1-yl)pyridin-3-yl)pyrazine
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Overview
Description
2-Ethoxy-6-(6-(piperidin-1-yl)pyridin-3-yl)pyrazine is a chemical compound with the molecular formula C16H20N4O. It is a heterocyclic compound containing both pyrazine and pyridine rings, which are known for their diverse chemical reactivity and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-6-(6-(piperidin-1-yl)pyridin-3-yl)pyrazine typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an organoboron compound and a halide . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex molecules.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and optimized conditions to ensure high yield and purity. The use of environmentally benign reagents and solvents is also emphasized to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2-Ethoxy-6-(6-(piperidin-1-yl)pyridin-3-yl)pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or potassium tert-butoxide in tetrahydrofuran (THF).
Major Products Formed:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted pyrazine or pyridine derivatives.
Scientific Research Applications
2-Ethoxy-6-(6-(piperidin-1-yl)pyridin-3-yl)pyrazine has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 2-Ethoxy-6-(6-(piperidin-1-yl)pyridin-3-yl)pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
- 2-Ethoxy-6-(6-(piperidin-1-yl)pyridin-3-yl)pyridine
- 2-Ethoxy-6-(6-(piperidin-1-yl)pyridin-3-yl)quinoline
Uniqueness: 2-Ethoxy-6-(6-(piperidin-1-yl)pyridin-3-yl)pyrazine is unique due to its specific combination of pyrazine and pyridine rings, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
1333222-41-5 |
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Molecular Formula |
C16H20N4O |
Molecular Weight |
284.36 g/mol |
IUPAC Name |
2-ethoxy-6-(6-piperidin-1-ylpyridin-3-yl)pyrazine |
InChI |
InChI=1S/C16H20N4O/c1-2-21-16-12-17-11-14(19-16)13-6-7-15(18-10-13)20-8-4-3-5-9-20/h6-7,10-12H,2-5,8-9H2,1H3 |
InChI Key |
IJQGJTUDGRMNAD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=CN=C1)C2=CN=C(C=C2)N3CCCCC3 |
Origin of Product |
United States |
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